Bromazine-d6 Hydrochloride
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Overview
Description
Bromazine-d6 (hydrochloride): is a deuterated form of bromazine hydrochloride, an antihistamine and anticholinergic medication. It is primarily used in scientific research to study the pharmacokinetics and metabolism of bromazine due to the presence of deuterium atoms, which can be traced more easily in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bromazine-d6 (hydrochloride) involves the following steps:
Grignard Reaction: Phenylmagnesium bromide reacts with para-bromobenzaldehyde to form para-bromobenzhydrol.
Halogenation: Para-bromobenzhydrol is then halogenated using acetyl bromide in a benzene solvent to produce para-bromo-benzhydrylbromide.
Etherification: The final step involves etherification with deanol to complete the synthesis of bromazine.
Industrial Production Methods: Industrial production of bromazine-d6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is crucial to incorporate deuterium atoms into the final product .
Chemical Reactions Analysis
Types of Reactions: Bromazine-d6 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to its parent amine form.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Parent amine form.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bromazine-d6 (hydrochloride) is extensively used in scientific research, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of bromazine.
Metabolism Studies: Investigating metabolic pathways and identifying metabolites.
Drug Interaction Studies: Understanding interactions with other drugs and their effects on bromazine metabolism.
Biological Research: Exploring its effects on histamine receptors and cholinergic pathways
Mechanism of Action
Bromazine-d6 (hydrochloride) exerts its effects by competing with free histamine for binding at histamine H1-receptor sites. This antagonizes the effects of histamine, leading to a reduction in allergic symptoms. Additionally, it has anticholinergic properties, blocking the action of acetylcholine at muscarinic receptors, which contributes to its sedative effects .
Comparison with Similar Compounds
Diphenhydramine: An antihistamine with similar pharmacological properties but without the bromine substitution.
Carbinoxamine: Another antihistamine with a different substitution pattern on the phenyl rings.
Tripelennamine: An antihistamine with a different chemical structure but similar therapeutic uses.
Uniqueness: Bromazine-d6 (hydrochloride) is unique due to the presence of deuterium atoms, which makes it particularly useful in tracing studies and metabolic research. Its bromine substitution also differentiates it from other antihistamines, providing distinct pharmacokinetic and pharmacodynamic properties .
Properties
Molecular Formula |
C17H21BrClNO |
---|---|
Molecular Weight |
376.7 g/mol |
IUPAC Name |
2-[(4-bromophenyl)-phenylmethoxy]-N,N-bis(trideuteriomethyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C17H20BrNO.ClH/c1-19(2)12-13-20-17(14-6-4-3-5-7-14)15-8-10-16(18)11-9-15;/h3-11,17H,12-13H2,1-2H3;1H/i1D3,2D3; |
InChI Key |
ZQDJSWUEGOYDGT-TXHXQZCNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)Br)C([2H])([2H])[2H].Cl |
Canonical SMILES |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)Br.Cl |
Origin of Product |
United States |
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